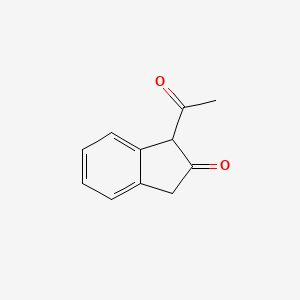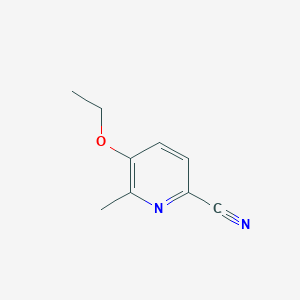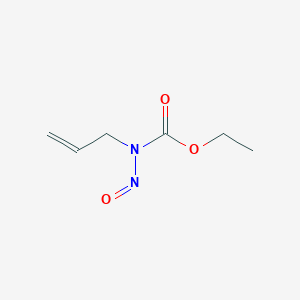
N',N'-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide is a chemical compound characterized by its unique structure, which includes two chloroethyl groups and a trifluoroacetohydrazide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide typically involves the reaction of 2-chloroethylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products.
化学反応の分析
Types of Reactions
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in various substituted compounds.
科学的研究の応用
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the context of its potential therapeutic applications, where it may interfere with the growth and proliferation of cancer cells.
類似化合物との比較
Similar Compounds
Bis(2-chloroethyl)amine: A related compound with similar chloroethyl groups but lacking the trifluoroacetohydrazide moiety.
Tris(2-chloroethyl)amine: Another related compound with three chloroethyl groups.
N,N-Bis(2-chloroethyl)cyclopropanamine: A compound with a cyclopropane ring in place of the trifluoroacetohydrazide moiety.
Uniqueness
N’,N’-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide is unique due to the presence of the trifluoroacetohydrazide moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
7696-91-5 |
|---|---|
分子式 |
C6H9Cl2F3N2O |
分子量 |
253.05 g/mol |
IUPAC名 |
N',N'-bis(2-chloroethyl)-2,2,2-trifluoroacetohydrazide |
InChI |
InChI=1S/C6H9Cl2F3N2O/c7-1-3-13(4-2-8)12-5(14)6(9,10)11/h1-4H2,(H,12,14) |
InChIキー |
HUBCRHBFQXNQJO-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)NC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-[2-(4-Cyano-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14004988.png)
![1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone](/img/structure/B14004994.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)



![2-[(2,3,5,6-Tetrafluorophenoxy)methyl]oxirane](/img/structure/B14005030.png)






